1,2-Oxazole-3,4-dicarboxylic acid
Description
Properties
CAS No. |
15440-76-3 |
|---|---|
Molecular Formula |
C5H3NO5 |
Molecular Weight |
157.08 g/mol |
IUPAC Name |
1,2-oxazole-3,4-dicarboxylic acid |
InChI |
InChI=1S/C5H3NO5/c7-4(8)2-1-11-6-3(2)5(9)10/h1H,(H,7,8)(H,9,10) |
InChI Key |
VHTCWHUBWLWXSW-UHFFFAOYSA-N |
SMILES |
C1=C(C(=NO1)C(=O)O)C(=O)O |
Canonical SMILES |
C1=C(C(=NO1)C(=O)O)C(=O)O |
Synonyms |
3,4-Isoxazoledicarboxylicacid(8CI,9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Heterocyclic Dicarboxylic Acids
The following table compares 1,2-oxazole-3,4-dicarboxylic acid with structurally related compounds, emphasizing differences in heteroatoms, substituent positions, and applications:
Structural and Functional Insights
Heteroatom Influence :
- Oxazole vs. Oxadiazole : The oxazole ring (O, N) is less electron-deficient than oxadiazole (O, N₂), leading to weaker acid strength in this compound compared to 1,2,5-oxadiazole-3,4-dicarboxylic acid. This difference impacts metal coordination in MOFs .
- Thiazolidine (S, N) : Sulfur in thiazolidine derivatives enhances lipophilicity, making them effective cysteine prodrugs in cellular environments .
- Substituent Position: 3,4-Dicarboxylic Acids: Proximity of carboxylic groups to heteroatoms (e.g., in oxazole and quinoline derivatives) facilitates intramolecular hydrogen bonding, reducing solubility but stabilizing crystal structures .
- Applications: MOF Design: Quinoline-3,4-dicarboxylic acid’s extended π-system improves framework stability in MOFs, whereas oxazole derivatives may offer tunable porosity due to smaller steric bulk . Pharmaceuticals: Pyrazole-3,4-dicarboxylic acid serves as a precursor for triazolothiadiazoles, which exhibit antimicrobial properties , while thiazolidine derivatives are explored for redox-modulating therapies .
Research Findings
- Synthetic Routes: this compound is likely synthesized via hydrolysis of its dimethyl ester (3,4-dimethyl 1,2-oxazole-3,4-dicarboxylate) under basic conditions, analogous to pyrazole-3,4-dicarboxylic acid synthesis . Thiazolidine-2,4-dicarboxylic acid is formed via non-enzymatic condensation of cysteine and pyruvate, highlighting its biological accessibility .
Thermal and Chemical Stability :
- 1,2,5-Oxadiazole-3,4-dicarboxylic acid derivatives exhibit superior thermal stability (decomposition >200°C) compared to oxazole analogs, making them suitable for high-temperature applications .
Preparation Methods
Triflylpyridinium-Mediated Activation
Recent advancements in oxazole synthesis have leveraged triflylpyridinium reagents to activate carboxylic acids directly. A pivotal study demonstrated that 4,5-disubstituted oxazoles can be synthesized from carboxylic acids using DMAP-Tf (4-dimethylaminopyridine triflyl salt) as an activating agent. The reaction proceeds via in situ formation of an acylpyridinium intermediate, which undergoes cyclization with isocyanoacetates or tosylmethyl isocyanide. For 1,2-oxazole-3,4-dicarboxylic acid, this method could theoretically employ a dicarboxylic acid precursor, such as 3,4-dicarboxyfumaric acid, activated at both carboxyl groups.
Key optimization parameters include:
-
Base selection : DMAP (1.5 equiv) at 40°C in dichloromethane achieved 96% yield for mono-substituted oxazoles.
-
Solvent effects : Polar aprotic solvents like DCM minimized side reactions compared to DMSO or THF.
| Entry | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | DMAP (1.5) | DCM | 40 | 96 |
| 2 | DABCO (1.2) | DCM | RT | 47 |
| 3 | DBU (1.2) | DCM | 40 | Trace |
Adapting this protocol for dicarboxylic acids would require simultaneous activation of both carboxyl groups, a challenge given steric hindrance. However, the method’s success in gram-scale synthesis of 5-aminolevulinic acid suggests feasibility for structurally analogous systems.
Hydroxylamine-Mediated Cyclization
Isoxazole-to-Oxazole Rearrangement
A patented route to 3-isoxazolecarboxylic acid provides insights into oxazole ring formation. The process involves reacting ethyl ethoxyacrylate with hydroxylamine hydrochloride to form an isoxazoline intermediate, which rearranges under basic conditions. For this compound, a analogous strategy could employ diethyl 2-oxo-3-butenoate (a diketone ester) treated with hydroxylamine. Subsequent hydrolysis of the ester groups would yield the dicarboxylic acid.
Critical steps include:
-
Cyclization : Stirring at room temperature for 4 hours in ethanol.
-
Rearrangement : Heating the intermediate in sodium hydroxide to induce ring contraction.
This method produced 3-isoxazolecarboxylic acid in 76% yield after distillation. Applied to a dicarboxylate precursor, similar conditions might achieve comparable efficiency, though steric effects from dual ester groups could hinder cyclization.
Phosgene-Assisted Cyclization
A doctoral thesis detailed the synthesis of oxazole rings via phosgene-mediated cyclization of β-ketoamides. For this compound, a hypothetical pathway starts with dimethyl 2,3-diketo-succinamide. Treatment with phosgene and ammonium hydroxide would facilitate oxazole formation, followed by ester hydrolysis:
This route mirrors the 85% yield reported for a related oxazole cyclization, though scalability may be limited by phosgene’s toxicity.
Multi-Step Synthesis via Functionalization
Oxidation of Methyl-Substituted Oxazoles
Introducing carboxylic acid groups post-cyclization offers an alternative to direct synthesis. For example, 3,4-dimethyl-1,2-oxazole could undergo oxidation with potassium permanganate or ruthenium tetroxide to convert methyl groups into carboxylates. However, selective oxidation of adjacent positions remains challenging, often requiring protective groups to prevent over-oxidation.
Palladium-Catalyzed Carboxylation
Transition-metal-mediated carboxylation has been employed in heterocycle functionalization. A recent protocol utilized late-stage diversification of oxazoles with carboxylic acids via acylpyridinium intermediates. Applying this to 1,2-oxazole could involve palladium-catalyzed C–H activation at positions 3 and 4, followed by insertion of carbon dioxide. While theoretically plausible, no existing studies have demonstrated this for oxazole dicarboxylates.
Comparative Analysis of Synthetic Routes
Yield and Scalability
-
Triflylpyridinium activation : High yields (up to 96%) and gram-scale feasibility, but requires expensive reagents.
-
Hydroxylamine cyclization : Moderate yields (76%) and simple reagents, but generates unstable intermediates.
-
Phosgene cyclization : High efficiency (85%) but limited by safety concerns.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1,2-Oxazole-3,4-dicarboxylic acid, and how can reaction conditions be optimized to minimize by-products?
- Methodological Answer : A common approach involves cyclization reactions using dicarboxylic acid precursors. For example, oxadiazole derivatives are synthesized via reactions between diethyl oxalate, hydrazine, and nitrous acid . For 1,2-oxazole analogs, ester intermediates (e.g., 3,4-dimethyl 1,2-oxazole-3,4-dicarboxylate) can be hydrolyzed under controlled acidic or basic conditions to yield the free dicarboxylic acid . Optimization includes adjusting stoichiometry, reaction time, and temperature to suppress side reactions, such as the formation of furan isomers observed in Henkel reactions .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) in deuterated solvents (e.g., MeOD) is critical for structural elucidation, as demonstrated in studies on benzene-dicarboxylic acid derivatives . High-Performance Liquid Chromatography (HPLC) with UV detection (>98% purity thresholds) ensures purity validation . Mass spectrometry (MS) and infrared (IR) spectroscopy further confirm molecular weight and functional groups.
Q. What are the known biological activities of this compound derivatives, and how are these evaluated in preclinical models?
- Methodological Answer : Derivatives of heterocyclic dicarboxylic acids are screened for bioactivity using in vitro assays (e.g., cytotoxicity, enzyme inhibition) followed by in vivo studies in rodents. For instance, furan dicarboxylic acids were tested for hypolipidemic activity via serum cholesterol and triglyceride measurements in mice . Similar protocols can be adapted, with structural modifications to enhance selectivity and reduce toxicity .
Advanced Research Questions
Q. How can this compound be incorporated into metal-organic frameworks (MOFs) to enhance stability and functionality?
- Methodological Answer : Dicarboxylic acids serve as linkers in MOFs by coordinating with metal clusters (e.g., Zr₆ clusters in UiO-66 analogs). The oxazole ring’s nitrogen and oxygen atoms provide additional coordination sites, potentially improving thermal stability (>500°C) and chemical resistance . Synthetic protocols involve solvothermal reactions with metal salts, followed by activation to remove solvents .
Q. What strategies can mitigate alkaline degradation of this compound in aqueous catalytic systems?
- Methodological Answer : Alkaline stability studies on aryl-linked dicarboxylic acids suggest that electron-withdrawing substituents (e.g., -F, -CF₃) reduce hydrolysis rates . For oxazole derivatives, introducing hydrophobic groups or using protective ligands during catalysis could shield the acid moiety from hydroxide attack.
Q. How do computational studies predict the reactivity and electronic properties of this compound in comparison to experimental data?
- Methodological Answer : Density Functional Theory (DFT) calculations can model the compound’s electronic structure, acidity (pKa), and coordination behavior. PubChem-derived InChI and SMILES notations enable computational workflows to predict solubility, reactivity, and tautomeric forms . Experimental validation includes comparing predicted vs. observed NMR chemical shifts and redox potentials.
Q. How does the coordination behavior of this compound with transition metals compare to other heterocyclic dicarboxylic acids in catalytic applications?
- Methodological Answer : Pyridine dicarboxylates (e.g., pyridine-3,4-dicarboxylic acid) form stable complexes with Ni²⁺, enabling catalytic applications in nanoparticle synthesis . The oxazole variant’s smaller ring size and electron-rich nature may alter metal-binding kinetics, which can be probed via cyclic voltammetry and X-ray crystallography.
Q. What are the common side reactions encountered during the esterification of this compound, and how can they be controlled?
- Methodological Answer : Esterification with alcohols under acidic conditions may lead to ring-opening or decarboxylation. Side products like furan-2,5-dicarboxylic acid (observed in Henkel reactions) can form via competing cyclization pathways . Mitigation strategies include using mild catalysts (e.g., thionyl chloride) and low temperatures .
Data Contradictions and Analysis
- Synthetic By-Products : highlights concurrent formation of furan isomers during dicarboxylic acid synthesis, suggesting analogous side reactions in oxazole systems. Researchers must monitor reaction progress via TLC or GC-MS to identify and isolate desired products .
- Stability vs. Functionality Trade-offs : While MOFs with Zr clusters exhibit exceptional stability , the oxazole linker’s inherent reactivity in alkaline media may limit utility in certain applications. Comparative studies with benzene-dicarboxylic acid MOFs are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
